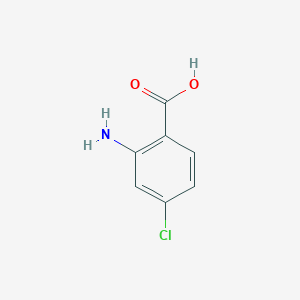

2-Amino-4-chlorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYLQSCZISREGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237473 | |

| Record name | 4-Chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-77-0 | |

| Record name | 2-Amino-4-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroanthranil acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55K85R12H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzoic acid, a substituted aromatic carboxylic acid, is a pivotal intermediate in the synthesis of a variety of organic molecules. Its structural features, including an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, render it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its characterization, and an exploration of its role in synthetic applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Amino-4-chlorobenzoic acid is presented below. These properties are fundamental for its handling, characterization, and application in experimental and industrial settings.

Table 1: General and Physical Properties of 2-Amino-4-chlorobenzoic Acid

| Property | Value |

| CAS Number | 89-77-0[1] |

| Molecular Formula | C₇H₆ClNO₂[1] |

| Molecular Weight | 171.58 g/mol [1] |

| Appearance | White to light yellow or off-white powder[1][2] |

| Melting Point | 229-236 °C[1], 231-233 °C[2][3] |

| Boiling Point | ~250 °C (rough estimate)[2][4] |

| pKa | 4.71 ± 0.10 (Predicted)[4] |

| Solubility | Almost transparent in 1mol/L NaOH[2][4] |

| Storage | Store at 0-8 °C[1], Keep in a dark place, sealed in dry, room temperature[2][4] |

Table 2: Spectroscopic Data for 2-Amino-4-chlorobenzoic Acid

| Spectroscopic Method | Key Data/Assignments |

| FT-IR | Characteristic peaks for N-H, C=O, C-Cl, and aromatic C-H bonds. |

| ¹H NMR | Spectrum consistent with the substituted aromatic structure. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms in distinct chemical environments. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Detailed methodologies for key analytical experiments are provided below. These protocols are essential for the unambiguous identification and characterization of 2-Amino-4-chlorobenzoic acid.

Synthesis of 2-Amino-4-chlorobenzoic Acid (Adapted Protocol)

While a specific detailed protocol for the synthesis of 2-Amino-4-chlorobenzoic acid was not found in the immediate search results, a common synthetic route for aminobenzoic acids involves the reduction of the corresponding nitrobenzoic acid. The following is an adapted protocol based on the synthesis of the isomeric 4-Amino-2-chlorobenzoic acid.

Objective: To synthesize 2-Amino-4-chlorobenzoic acid by the reduction of 2-Nitro-4-chlorobenzoic acid.

Materials:

-

2-Nitro-4-chlorobenzoic acid

-

Iron (Fe) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃) solution

-

Ethanol/water mixture for recrystallization

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, suspend 2-Nitro-4-chlorobenzoic acid in a mixture of water and ethanol.

-

Add iron powder to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. An exothermic reaction will occur.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with a sodium carbonate solution to precipitate iron salts.

-

Filter the hot mixture to remove the iron salts.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude 2-Amino-4-chlorobenzoic acid.

-

Collect the product by filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-Amino-4-chlorobenzoic acid.

Spectroscopic Characterization

Objective: To identify the functional groups present in 2-Amino-4-chlorobenzoic acid.

Method: KBr Pellet Method

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry 2-Amino-4-chlorobenzoic acid with approximately 200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet-pressing die and apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[1]

-

Subtract the background spectrum from the sample spectrum.

Objective: To elucidate the molecular structure of 2-Amino-4-chlorobenzoic acid.

Method: Solution-State NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[1]

-

Cap the tube and ensure the sample is fully dissolved.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-4-chlorobenzoic acid.

Method: Electron Ionization-Mass Spectrometry (EI-MS)

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum using electron ionization.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Synthetic Applications and Logical Workflow

2-Amino-4-chlorobenzoic acid is a valuable precursor in the synthesis of various heterocyclic compounds, particularly quinazolinones, which have shown a range of biological activities. The general workflow for utilizing this compound in synthetic chemistry is depicted below.

Caption: Synthetic workflow for the preparation of derivatives from 2-Amino-4-chlorobenzoic acid.

This workflow illustrates the common strategy of activating the carboxylic acid group, followed by coupling with an appropriate amine and subsequent cyclization to form more complex, often biologically active, molecules.

Safety and Handling

2-Amino-4-chlorobenzoic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Amino-4-chlorobenzoic acid is a chemical intermediate with well-defined physicochemical properties. The experimental protocols provided in this guide serve as a foundation for its accurate characterization. Its utility as a precursor in the synthesis of pharmacologically relevant compounds underscores its importance in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

An In-depth Technical Guide to 2-Amino-4-chlorobenzoic Acid (CAS 89-77-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-4-chlorobenzoic acid (CAS 89-77-0), a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and dye industries. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the development of pharmacologically active compounds. Particular attention is given to its use as a precursor for quinazolinone derivatives and its relevance in the context of inhibiting viral polymerases and modulating cellular signaling pathways.

Chemical and Physical Properties

2-Amino-4-chlorobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring an amino group, a chlorine atom, and a carboxylic acid moiety on a benzene (B151609) ring, imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1][2]

Table 1: Physicochemical Properties of 2-Amino-4-chlorobenzoic acid

| Property | Value | Reference(s) |

| CAS Number | 89-77-0 | [1] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1] |

| IUPAC Name | 2-amino-4-chlorobenzoic acid | |

| Synonyms | 4-Chloroanthranilic acid, 2,4-ACBA, 2-Carboxy-5-chloroaniline | [1] |

| Appearance | White to light yellow or beige-brown powder | [1][3] |

| Melting Point | 229-236 °C | [1] |

| Purity | ≥ 98% | [1] |

| Solubility | Slightly soluble in water. | [4] |

Spectroscopic Data

The structural elucidation and confirmation of 2-Amino-4-chlorobenzoic acid are supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: ¹H and ¹³C NMR Spectral Data for 2-Amino-4-chlorobenzoic acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| ¹H | ~7.8 | d | H-6 | [5][6] |

| ~6.8 | d | H-3 | [5][6] | |

| ~6.6 | dd | H-5 | [5][6] | |

| Broad | s | -NH₂ | [5][6] | |

| Broad | s | -COOH | [5][6] | |

| ¹³C | ~168 | C=O | [5][7] | |

| ~150 | C-2 | [5][7] | ||

| ~138 | C-4 | [5][7] | ||

| ~132 | C-6 | [5][7] | ||

| ~118 | C-5 | [5][7] | ||

| ~116 | C-1 | [5][7] | ||

| ~115 | C-3 | [5][7] |

Table 3: Key Infrared (IR) Absorption Bands for 2-Amino-4-chlorobenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| 3482 | Strong | N-H stretching (asymmetric) | [8] |

| 3338 | Strong | N-H stretching (symmetric) | [8] |

| ~3000 | Broad | O-H stretching (carboxylic acid) | [8][9] |

| 1670 | Very Strong | C=O stretching (carboxylic acid) | [8] |

| 1594 | Strong | N-H bending | [8] |

| ~1550-1585 | Medium | C=C aromatic ring stretching | [8] |

| ~1249 | Strong | C-O stretching | [8] |

Table 4: Mass Spectrometry (MS) Fragmentation Data for 2-Amino-4-chlorobenzoic acid

| m/z | Relative Intensity | Proposed Fragment | Reference(s) |

| 171/173 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) | [10][11] |

| 154/156 | High | [M - OH]⁺ | [10][11] |

| 126/128 | Medium | [M - COOH]⁺ | [10][11] |

Experimental Protocols

Synthesis of 2-Amino-4-chlorobenzoic acid

A common method for the synthesis of 2-Amino-4-chlorobenzoic acid is the reduction of 4-chloro-2-nitrobenzoic acid.

Protocol 1: Reduction of 4-chloro-2-nitrobenzoic acid using Iron

Materials:

-

4-chloro-2-nitrobenzoic acid

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃) solution

-

Ethanol/water mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 4-chloro-2-nitrobenzoic acid in water.

-

Add iron powder to the suspension.

-

Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled.

-

After the initial reaction subsides, heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with a sodium carbonate solution to precipitate iron salts.

-

Filter the mixture to remove the iron sludge.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude 2-Amino-4-chlorobenzoic acid.

-

Collect the product by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain the pure product.[12]

Synthesis of Quinazolinone Derivatives

2-Amino-4-chlorobenzoic acid is a key starting material for the synthesis of quinazolinone derivatives, a class of compounds with diverse biological activities.[3] A general two-step procedure is outlined below.

Protocol 2: General Synthesis of 2,3-Disubstituted-7-chloro-quinazolin-4(3H)-ones

Step 1: Formation of 7-chloro-2-substituted-4H-3,1-benzoxazin-4-one

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Acyl chloride (R¹COCl)

-

Pyridine (B92270) (anhydrous)

Procedure:

-

Dissolve 2-Amino-4-chlorobenzoic acid in anhydrous pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add the desired acyl chloride dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the benzoxazinone (B8607429) intermediate.

-

Collect the solid by filtration, wash with water, and dry.[13][14]

Step 2: Formation of 2,3-Disubstituted-7-chloro-quinazolin-4(3H)-one

Materials:

-

7-chloro-2-substituted-4H-3,1-benzoxazin-4-one

-

Primary amine (R²NH₂)

-

Pyridine or Dimethylformamide (DMF)

Procedure:

-

Dissolve the benzoxazinone intermediate from Step 1 in pyridine or DMF.

-

Add the desired primary amine to the solution.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the quinazolinone product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.[13][14]

Mandatory Visualizations

Caption: Synthesis workflow for 2-Amino-4-chlorobenzoic acid.

Caption: Experimental workflow for quinazolinone synthesis.

Biological and Pharmacological Relevance

While 2-Amino-4-chlorobenzoic acid itself is primarily an intermediate, its derivatives have shown significant biological activities.

Inhibition of HCV NS5B Polymerase

Derivatives of 2-Amino-4-chlorobenzoic acid, particularly those incorporating a benzimidazole (B57391) scaffold, have been investigated as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.[2][15][16] These inhibitors are allosteric, meaning they bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[4][15]

Caption: Mechanism of allosteric inhibition of HCV NS5B polymerase.

Modulation of the PI3K/Akt Signaling Pathway

Structural analogs of 2-Amino-4-chlorobenzoic acid have demonstrated potential as anticancer agents through the modulation of the PI3K/Akt signaling pathway.[17] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[18] Inhibition of this pathway can lead to apoptosis of cancer cells.

Caption: Inferred inhibition of the PI3K/Akt signaling pathway.

Applications

2-Amino-4-chlorobenzoic acid is a versatile intermediate with a range of applications:

-

Pharmaceuticals: It is a key building block in the synthesis of various therapeutic agents, including anti-inflammatory drugs, analgesics, and potential treatments for neurodegenerative diseases like Alzheimer's through the formation of quinazolinone derivatives.[1][3] It is also a precursor for non-nucleoside inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[3]

-

Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides.[1]

-

Dyes and Pigments: It serves as an intermediate in the production of various dyes.[1]

-

Biochemical Research: It is used to study enzyme activity and can form complexes with certain metals.[19]

Safety and Handling

2-Amino-4-chlorobenzoic acid is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

2-Amino-4-chlorobenzoic acid is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for generating diverse molecular architectures, particularly quinazolinones and benzimidazoles, makes it a compound of high interest for medicinal chemists. The insights into its synthesis, properties, and the biological activities of its derivatives provided in this guide are intended to support further research and innovation in the pharmaceutical and chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Non-nucleoside benzimidazole-based allosteric inhibitors of the hepatitis C virus NS5B polymerase: inhibition of subgenomic hepatitis C virus RNA replicons in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2-Amino-4-chlorobenzoic acid(89-77-0) 1H NMR [m.chemicalbook.com]

- 7. bmse000438 4-Chlorobenzoic Acid at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 11. whitman.edu [whitman.edu]

- 12. benchchem.com [benchchem.com]

- 13. ejournal.uin-malang.ac.id [ejournal.uin-malang.ac.id]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 19. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular and crystal structure of 2-Amino-4-chlorobenzoic acid (CAS No. 89-77-0). The document collates critical physicochemical data, detailed spectroscopic and crystallographic analysis, and the experimental protocols used for this characterization.

Compound Identification and Properties

2-Amino-4-chlorobenzoic acid, also known as 4-chloroanthranilic acid, is a substituted aromatic compound. Its structure, comprising a benzoic acid backbone with an amino and a chloro substituent, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

Table 1: General and Physicochemical Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 2-amino-4-chlorobenzoic acid |

| Synonyms | 4-Chloroanthranilic acid, Benzoic acid, 2-amino-4-chloro- |

| CAS Number | 89-77-0[2] |

| Molecular Formula | C₇H₆ClNO₂[2] |

| Molecular Weight | 171.58 g/mol [1][2] |

| Appearance | White to tan, pale cream, or off-white powder[2] |

| Melting Point | 231-233 °C[2] |

| InChI Key | JYYLQSCZISREGY-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C=C1Cl)N)C(=O)O |

Molecular and Crystal Structure Analysis

X-ray crystallography reveals that 2-Amino-4-chlorobenzoic acid has an almost planar molecular structure.[3] A key structural feature is an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the carboxylic acid, which forms a stable S(6) ring motif. In the solid state, molecules are linked by pairs of intermolecular O-H···O hydrogen bonds between their carboxylic acid groups, forming centrosymmetric dimers.[3] These dimers then stack along the[4] crystal axis.

Table 2: Crystal Structure Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Formula Sum | C₇H₆ClNO₂ |

| Moiety Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 |

| Temperature (K) | 100 |

| a (Å) | 15.4667 (10) |

| b (Å) | 3.7648 (2) |

| c (Å) | 23.7598 (15) |

| β (°) | 93.015 (3) |

| Volume (ų) | 1381.59 (14) |

| Z | 8 |

Data sourced from Farag et al. (2011).[3]

Caption: Hydrogen bonding scheme of 2-Amino-4-chlorobenzoic acid.

Spectroscopic Characterization

The molecular structure is further confirmed by various spectroscopic methods. The workflow for this characterization process typically involves Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: A typical workflow for spectroscopic analysis.

Table 3: Key Spectroscopic Data

| Spectroscopy | Feature | Experimental Value (cm⁻¹ or ppm) |

|---|---|---|

| FT-IR | C=O Stretch | 1666 cm⁻¹ |

| -NH₂ Scissoring | 1585 cm⁻¹ | |

| -OH Stretch | 3501, 3425 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | H(9) | 7.99 ppm |

| H(17) | 7.7 ppm | |

| H(7) | 6.56 ppm | |

| H(10) | 6.51 ppm | |

| H(11) (-NH₂) | 5.53 ppm | |

| ¹³C NMR (DMSO-d₆) | C(8) (C=O) | 174.6 ppm |

| C(3) (C-NH₂) | 159.07 ppm | |

| C(1) (C-Cl) | 157.81 ppm |

| | Aromatic Carbons | 140.0, 121.12, 118.72, 110.56 ppm |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of structural data. The following sections describe the protocols used to obtain the crystallographic and spectroscopic data presented.

X-Ray Crystallography

The crystal structure data was obtained via single-crystal X-ray diffraction.

-

Data Collection: A Bruker APEXII DUO CCD diffractometer was used for data collection.[3]

-

Radiation: Mo Kα radiation was employed.

-

Temperature: The experiment was conducted at a stable temperature of 100 K.

-

Absorption Correction: A multi-scan absorption correction was applied using SADABS software.[3]

-

Structure Solution and Refinement: The structure was solved and refined using the SHELXTL software package.[3]

Spectroscopic Analysis

-

Objective: To identify the functional groups present in the molecule.

-

Method: KBr Pellet Technique.

-

Sample Preparation: 1-2 mg of 2-Amino-4-chlorobenzoic acid was thoroughly ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The fine, homogeneous powder was then pressed in a die using a hydraulic press (8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet was placed in the sample holder of a Perkin Elmer Spectrum BX FTIR spectrophotometer. The spectrum was recorded in the region of 4000–400 cm⁻¹.

-

Objective: To elucidate the detailed molecular structure, including the position of protons and carbons.

-

Method: Solution-State NMR.

-

Sample Preparation: For ¹H NMR, 5-10 mg of the sample was dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). For ¹³C NMR, a more concentrated sample of 20-50 mg was used. The solution was placed in a clean, dry NMR tube.

-

Data Acquisition: ¹H and ¹³C spectra were acquired on a Bruker Ultrashield 400 Plus NMR spectrometer. Proton and carbon signals were referenced to tetramethylsilane (B1202638) (TMS).

-

Objective: To determine the electronic absorption maxima of the compound in solution.

-

Method: Solution-Phase UV-Vis Spectroscopy.

-

Sample Preparation: A dilute solution of 2-Amino-4-chlorobenzoic acid was prepared in a suitable UV-transparent solvent (e.g., chloroform). The concentration was adjusted to yield an absorbance in the optimal range of 0.1-1.0 AU.

-

Data Acquisition: A dual-beam UV-Vis spectrophotometer was used. A quartz cuvette filled with the pure solvent served as the reference, while a second cuvette contained the sample solution. The spectrum was scanned across the UV-Visible range to identify absorption maxima (λmax).

References

Spectroscopic Profile of 2-Amino-4-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorobenzoic acid (CAS No: 89-77-0), a substituted aromatic compound with applications in chemical synthesis and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) characteristics, offering a foundational resource for compound identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following sections present a summary of the available spectroscopic data for 2-Amino-4-chlorobenzoic acid. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Amino-4-chlorobenzoic acid, typically recorded in a deuterated solvent such as DMSO-d₆, shows distinct signals for the aromatic protons.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.69 | d | 1H | H-6 |

| 6.75 | d | 1H | H-3 |

| 6.61 | dd | 1H | H-5 |

| 5.9 (broad s) | 2H | -NH₂ | |

| 11.0-13.0 (broad s) | 1H | -COOH |

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~168 | C=O |

| ~152 | C-2 |

| ~140 | C-4 |

| ~132 | C-6 |

| ~117 | C-1 |

| ~115 | C-5 |

| ~113 | C-3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 2-Amino-4-chlorobenzoic acid, typically recorded as a KBr pellet, exhibits characteristic vibrational modes.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3501 | Asymmetric Stretching | Amino (-NH₂) |

| 3425 | Symmetric Stretching | Amino (-NH₂) |

| 1666 | Stretching | Carbonyl (C=O) |

| 1585, 1550 | C=C Stretching | Aromatic Ring |

| ~731 | Stretching | Carbon-Chlorine (C-Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV-Vis radiation is dependent on the presence of chromophores. For 2-Amino-4-chlorobenzoic acid, the aromatic ring and the carboxylic acid and amino groups act as chromophores.

While precise experimental values for the absorption maxima (λmax) and molar absorptivity (ε) are not consistently reported in the literature, theoretical calculations and experimental data for similar compounds suggest that 2-Amino-4-chlorobenzoic acid exhibits absorption bands in the 200-400 nm range in solvents like chloroform.[1] Calculated absorption wavelengths have been reported at 245 nm and 335 nm in chloroform.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron ionization (EI) is a common method for the analysis of small organic molecules.

The mass spectrum of 2-Amino-4-chlorobenzoic acid shows a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom is indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).

| m/z | Relative Intensity | Assignment |

| 171/173 | High | [M]⁺, Molecular ion |

| 154/156 | Medium | [M-OH]⁺ |

| 126/128 | Medium | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the general experimental protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-4-chlorobenzoic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peaks.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum and identify the peak positions in both the ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique): [1]

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry 2-Amino-4-chlorobenzoic acid with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the sample holder and record the spectrum over a range of 4000-400 cm⁻¹.

-

Subtract the background spectrum from the sample spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption maxima of the compound.

Methodology: [1]

-

Sample Preparation: Prepare a dilute solution of 2-Amino-4-chlorobenzoic acid in a suitable UV-transparent solvent (e.g., chloroform). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.[1]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan the absorbance spectrum over a wavelength range of approximately 200-400 nm.[1]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of 2-Amino-4-chlorobenzoic acid in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate). Derivatization to a more volatile ester form may be necessary for optimal GC analysis.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Employ a temperature program that allows for the elution of the analyte.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Confirm the presence of chlorine by observing the characteristic M and M+2 isotopic pattern.

-

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound such as 2-Amino-4-chlorobenzoic acid.

Caption: General workflow for the spectroscopic analysis of 2-Amino-4-chlorobenzoic acid.

References

Purity Analysis of 2-Amino-4-chlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of 2-Amino-4-chlorobenzoic acid, a key intermediate in the pharmaceutical and chemical industries. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. This document details various analytical techniques, experimental protocols, and data interpretation to support robust quality control and research applications.

Introduction to 2-Amino-4-chlorobenzoic Acid

2-Amino-4-chlorobenzoic acid (CAS No. 89-77-0), also known as 4-chloroanthranilic acid, is a substituted aromatic amino acid.[1][2] Its molecular formula is C₇H₆ClNO₂, and it has a molecular weight of 171.58 g/mol .[1][2] This compound serves as a vital building block in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as in the manufacturing of dyes and agrochemicals.[3] Given its role in drug development, stringent purity analysis is paramount to identify and quantify any impurities that may affect the manufacturing process or the safety and efficacy of the final active pharmaceutical ingredient (API).

Analytical Techniques for Purity Assessment

A multi-faceted approach is essential for the comprehensive purity analysis of 2-Amino-4-chlorobenzoic acid. This typically involves a combination of chromatographic, spectroscopic, and titrimetric methods.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC): This is the most common and robust method for purity assessment of non-volatile compounds like 2-Amino-4-chlorobenzoic acid. Reversed-phase HPLC with UV detection is typically employed.

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities and can be used for determining residual solvents. Due to the low volatility of 2-Amino-4-chlorobenzoic acid, derivatization is often required to convert it into a more volatile form for GC analysis.

Spectroscopic Methods

Spectroscopic techniques are invaluable for structural elucidation and identification of the compound and its potential impurities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for quantitative analysis and to determine the electronic absorption properties of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure and identifying impurities.

-

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it provides information about the molecular weight and fragmentation pattern, aiding in the identification of unknown impurities.

Titrimetric Methods

Titration is a classic analytical technique that can be used for the quantitative determination of the assay of 2-Amino-4-chlorobenzoic acid. An acid-base titration is the most applicable method.

Potential Impurities and Degradation Pathways

Impurities in 2-Amino-4-chlorobenzoic acid can originate from the synthetic route or degradation.

Process-Related Impurities:

-

Starting Materials: Unreacted starting materials from the synthesis process.

-

Intermediates: Synthetic intermediates that were not fully converted to the final product.

-

By-products: Compounds formed from side reactions during synthesis.

-

Reagents and Solvents: Residual reagents, catalysts, and solvents used in the manufacturing and purification processes.

Degradation Products: Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. This information is crucial for developing stability-indicating analytical methods. Common degradation pathways for similar aminobenzoic acids involve hydrolysis of the amide group or decarboxylation under harsh conditions.

Data Presentation

Quantitative data from various analytical methods should be systematically tabulated for clear comparison and interpretation.

Table 1: Typical Purity and Impurity Profile of 2-Amino-4-chlorobenzoic Acid

| Parameter | Specification | Analytical Method |

| Assay | ≥ 99.0% | HPLC |

| Individual Impurity | ≤ 0.1% | HPLC |

| Total Impurities | ≤ 0.5% | HPLC |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | Gravimetry |

| Heavy Metals | ≤ 10 ppm | ICP-MS |

| Residual Solvents | Complies with ICH Q3C | GC-HS |

Table 2: HPLC Method Validation Parameters (Representative Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.01 µg/mL |

| Limit of Quantitation (LOQ) | 0.03 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurities

Objective: To determine the assay and impurity profile of 2-Amino-4-chlorobenzoic acid.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (analytical grade)

-

2-Amino-4-chlorobenzoic acid reference standard

Chromatographic Conditions (starting point for method development):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV scan (typically around 254 nm)

-

Injection Volume: 10 µL

Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of 2-Amino-4-chlorobenzoic acid reference standard and dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of 100 µg/mL.

-

Sample Solution: Accurately weigh about 10 mg of the 2-Amino-4-chlorobenzoic acid sample and prepare a solution of the same concentration as the standard solution.

Data Analysis:

-

Calculate the assay of 2-Amino-4-chlorobenzoic acid by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

-

Identify and quantify impurities based on their relative retention times and peak areas relative to the main peak.

Gas Chromatography (GC) Method for Residual Solvents

Objective: To identify and quantify residual solvents in the 2-Amino-4-chlorobenzoic acid sample.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Capillary column suitable for solvent analysis (e.g., DB-624 or equivalent).

Reagents:

-

Solvent standards (e.g., methanol, ethanol, acetone, etc.)

-

A suitable high-boiling point solvent for sample dissolution (e.g., Dimethyl sulfoxide (B87167) - DMSO).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: A suitable temperature gradient to separate the expected solvents.

-

Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

Sample Preparation:

-

Accurately weigh about 100 mg of the 2-Amino-4-chlorobenzoic acid sample into a headspace vial.

-

Add a known volume of the dissolution solvent (e.g., 1 mL of DMSO).

-

Seal the vial and place it in the headspace autosampler.

Data Analysis:

-

Identify and quantify the residual solvents by comparing the peak retention times and areas to those of the solvent standards.

Acid-Base Titration for Assay

Objective: To determine the percentage purity (assay) of 2-Amino-4-chlorobenzoic acid.

Principle: The amino group of 2-Amino-4-chlorobenzoic acid can be titrated as a weak base in a non-aqueous medium with a strong acid, or the carboxylic acid group can be titrated as a weak acid with a strong base. A non-aqueous titration is often preferred for organic compounds with weak acidic or basic properties to obtain a sharper endpoint.

Reagents:

-

Perchloric acid in glacial acetic acid (0.1 N), standardized.

-

Glacial acetic acid.

-

Crystal violet indicator solution.

-

2-Amino-4-chlorobenzoic acid sample.

Procedure (Non-aqueous titration of the amino group):

-

Accurately weigh about 250 mg of the 2-Amino-4-chlorobenzoic acid sample.

-

Dissolve the sample in 50 mL of glacial acetic acid.

-

Add 2-3 drops of crystal violet indicator solution.

-

Titrate with standardized 0.1 N perchloric acid until the color changes from violet to blue-green.

-

Perform a blank titration under the same conditions.

Calculation:

Where:

-

V_sample = Volume of titrant consumed by the sample (mL)

-

V_blank = Volume of titrant consumed by the blank (mL)

-

N = Normality of the perchloric acid titrant

-

E = Equivalent weight of 2-Amino-4-chlorobenzoic acid (171.58 g/mol )

-

W = Weight of the sample (mg)

Spectroscopic Analysis Protocols

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2 mg of the sample thoroughly mixed with 100-200 mg of dry KBr.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol) to obtain an absorbance in the range of 0.2-0.8 AU.

-

Data Acquisition: Scan the absorbance from 200 to 400 nm.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Mandatory Visualizations

Experimental Workflows

Caption: Overall workflow for the purity analysis of 2-Amino-4-chlorobenzoic acid.

Forced Degradation Study Logical Pathway

Caption: Logical pathway for conducting forced degradation studies.

Conclusion

The purity analysis of 2-Amino-4-chlorobenzoic acid requires a comprehensive and systematic approach utilizing a combination of analytical techniques. This guide provides a framework for researchers, scientists, and drug development professionals to establish robust methods for quality control, ensuring the integrity of this important chemical intermediate. The detailed protocols and workflows presented herein serve as a foundation for developing and validating analytical procedures that meet stringent regulatory and quality standards.

References

An In-depth Technical Guide to 2-Amino-4-chlorobenzoic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorobenzoic acid, a substituted anthranilic acid, serves as a versatile scaffold in medicinal chemistry and drug discovery. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-amino-4-chlorobenzoic acid derivatives and their analogs. The information is presented to empower researchers and professionals in the development of novel therapeutics.

Synthesis of 2-Amino-4-chlorobenzoic Acid Derivatives

The chemical structure of 2-amino-4-chlorobenzoic acid, featuring amino, carboxylic acid, and chloro substituents on a benzene (B151609) ring, offers multiple sites for chemical modification. A prevalent and significant class of derivatives synthesized from this scaffold are the quinazolinones.

A general and widely adopted method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones commences with the acylation of 2-amino-4-chlorobenzoic acid. This is typically achieved by reacting it with an appropriate acyl chloride in the presence of a base like pyridine. The resulting N-acyl-2-amino-4-chlorobenzoic acid then undergoes cyclization, often facilitated by a dehydrating agent such as acetic anhydride, to form a 2-substituted-7-chloro-4H-3,1-benzoxazin-4-one intermediate. Subsequent reaction of this benzoxazinone (B8607429) with a primary amine leads to the formation of the desired 2,3-disubstituted-7-chloroquinazolin-4(3H)-one. This versatile two-step process allows for the introduction of a wide array of substituents at the 2 and 3-positions of the quinazolinone core, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

dot

Biological Activities of 2-Amino-4-chlorobenzoic Acid Derivatives

Derivatives of 2-amino-4-chlorobenzoic acid have demonstrated promising therapeutic potential across various disease areas. The following sections summarize the key biological activities, supported by quantitative data where available.

Anticancer Activity

Quinazolinone derivatives of 2-amino-4-chlorobenzoic acid have emerged as a significant class of anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers.

A study investigating a series of 4-amino-3-chlorobenzoate ester derivatives, structurally related to 2-amino-4-chlorobenzoic acid, identified a potent EGFR inhibitor, designated as N5a (a hydrazine-1-carbothioamide derivative).[1] This compound exhibited significant cytotoxic effects against several human cancer cell lines and demonstrated potent inhibition of EGFR tyrosine kinase activity, outperforming the established EGFR inhibitor, Erlotinib, in in vitro assays.[1]

Table 1: In Vitro Anticancer Activity of Derivative N5a and Erlotinib [1]

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | EGFR Tyrosine Kinase IC₅₀ (µM) |

| N5a | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 | 0.58 ± 0.04 |

| Erlotinib | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 | 0.95 ± 0.07 |

Lower IC₅₀ values indicate higher potency.

The PI3K/Akt signaling pathway is another critical pathway in cancer, regulating cell survival, proliferation, and growth.[2][3][4] While direct evidence linking 2-amino-4-chlorobenzoic acid derivatives to this pathway is still emerging, derivatives of the isomeric 2-amino-3-chlorobenzoic acid have been shown to antagonize cancer through modulation of the PI3K/Akt pathway.[5] This suggests that derivatives of 2-amino-4-chlorobenzoic acid may also exert their anticancer effects through this mechanism.

dot

Antimicrobial Activity

Derivatives of 2-amino-4-chlorobenzoic acid have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial efficacy.

Table 2: Antimicrobial Activity of 2-Amino-4-chlorobenzoic Acid Analogs

| Compound ID | Target Microorganism | MIC (µg/mL) |

| Analog 1 (N-(4-chlorophenyl)-2-amino-4-chlorobenzamide) | Staphylococcus aureus | 125 |

| Bacillus subtilis | 125 | |

| Analog 2 (Schiff's base of 2-chlorobenzoic acid) | Escherichia coli | Comparable to Norfloxacin |

| Analog 3 (2-amino-3-chlorobenzoic acid) | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity |

| Various Halogenated 4-aminobenzoic acid derivatives | Gram-positive strains | Starting from 15.62 µM |

The proposed mechanism of antimicrobial action for benzoic acid derivatives involves the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

dot

Protocol 1: In Vitro Cytotoxicity (MTT Assay)[1]

This assay determines the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard drug (e.g., Erlotinib). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value from the dose-response curve.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay[1]

This assay measures the ability of compounds to inhibit the enzymatic activity of EGFR.

Materials:

-

Recombinant EGFR enzyme

-

Specific peptide substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Luminometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the EGFR enzyme, peptide substrate, and ATP in the kinase assay buffer.

-

Compound Addition: Add various concentrations of the test compounds or a standard inhibitor (e.g., Erlotinib) to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay according to the manufacturer's instructions.

-

IC₅₀ Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination[6]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microplates

-

Mueller-Hinton broth (or other suitable broth)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds (dissolved in a suitable solvent)

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

2-Amino-4-chlorobenzoic acid and its derivatives represent a promising class of compounds with significant potential in drug discovery. The versatility of the core structure allows for the synthesis of diverse libraries of analogs with a wide range of biological activities, including potent anticancer and antimicrobial effects. The data and protocols presented in this technical guide serve as a valuable resource for researchers and professionals in the field, facilitating the continued exploration and development of these compounds into novel therapeutic agents. Further investigations into their pharmacokinetic profiles and in vivo efficacy are warranted to fully realize their clinical potential.

References

The Biological Significance of 2-Amino-4-chlorobenzoic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomers of 2-amino-4-chlorobenzoic acid represent a class of compounds with significant, yet nuanced, biological activities. While direct research on 2-amino-4-chlorobenzoic acid is somewhat limited, its isomers have demonstrated a range of promising pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The seemingly subtle shifts in the positions of the amino and chloro substituents on the benzoic acid ring lead to considerable differences in their physicochemical properties, which in turn influence their biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the biological significance of these isomers, supported by quantitative data, detailed experimental protocols for key biological assays, and visualizations of implicated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Substituted benzoic acid derivatives are pivotal scaffolds in medicinal chemistry due to their versatile chemical nature and ability to interact with a wide range of biological targets. Among these, the isomers of amino-chlorobenzoic acid are of particular interest. These compounds serve as crucial building blocks in the synthesis of a diverse array of biologically active molecules and pharmaceuticals.[1] Understanding the distinct properties and biological activities of each isomer is paramount for their effective utilization in drug design and development. This guide focuses on the biological significance of the isomers of 2-amino-4-chlorobenzoic acid, summarizing the current state of knowledge and providing practical information for further research.

Physicochemical Properties of Amino-chlorobenzoic Acid Isomers

The relative positions of the amino and chloro groups on the benzoic acid ring significantly influence the physicochemical properties of each isomer, such as melting point, solubility, and electronic distribution. These variations can profoundly impact their pharmacokinetic and pharmacodynamic profiles.

| Property | 2-Amino-4-chlorobenzoic acid | 3-Amino-2-chlorobenzoic acid | 3-Amino-4-chlorobenzoic acid | 5-Amino-2-chlorobenzoic acid | 2-Amino-3-chlorobenzoic acid |

| CAS Number | 89-77-0 | 108679-71-6 | 2840-28-0 | 89-54-3 | Not specified |

| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol | 171.58 g/mol |

| Melting Point (°C) | 231-233 | 152-162 | 214-215 | 184-188 | 193-194 |

| Appearance | White to tan powder | Light yellow to brown crystalline powder | White to off-white powder | White to off-white powder | Pale-yellow fine crystals |

Biological Activities of 2-Amino-4-chlorobenzoic Acid Isomers

The isomers of 2-amino-4-chlorobenzoic acid and their derivatives have been investigated for a range of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several isomers and their derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

One of the key pathways implicated is the PI3K/AKT signaling cascade.[2] The 2-amino-3-chlorobenzoic acid isomer, isolated from Streptomyces coelicolor, has been shown to target PI3K/AKT markers.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.

Derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

Quantitative Anticancer Activity Data

| Compound | Cell Line | IC₅₀ Value (µM) | Incubation Time (h) |

| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 | 24 |

| MDA-MB-231 (Breast Cancer) | 5 | 48 | |

| MDA-MB-231 (Breast Cancer) | 7.2 | 72 | |

| 4-amino-3-chloro benzoate (B1203000) ester derivative (N5a) | A549 (Lung Cancer) | 1.23 ± 0.11 | Not specified |

| HepG2 (Liver Cancer) | 2.45 ± 0.18 | Not specified | |

| HCT-116 (Colon Cancer) | 3.12 ± 0.25 | Not specified | |

| Reference Compound | |||

| Erlotinib | A549 (Lung Cancer) | 4.56 ± 0.32 | Not specified |

| HepG2 (Liver Cancer) | 6.78 ± 0.51 | Not specified | |

| HCT-116 (Colon Cancer) | 8.12 ± 0.63 | Not specified |

EGFR Tyrosine Kinase Inhibitory Activity

| Compound | IC₅₀ Value (µM) |

| 4-amino-3-chloro benzoate ester derivative (N5a) | 0.58 ± 0.04 |

| Reference Compound | |

| Erlotinib | 0.95 ± 0.07 |

Antimicrobial Activity

Derivatives of amino-chlorobenzoic acids have also been evaluated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.[4]

Quantitative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

| Compound Derivative | Target Microorganism | MIC (µg/mL) |

| N-(4-chlorophenyl)-2-amino-4-chlorobenzamide | Staphylococcus aureus | 125 |

| Bacillus subtilis | 125 | |

| Schiff's base of 2-chlorobenzoic acid | Escherichia coli | Comparable to Norfloxacin |

| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent Activity |

Anti-inflammatory Activity

While less explored, there is emerging evidence for the anti-inflammatory potential of these compounds. Research on related benzoic acid derivatives suggests they may inhibit the production of inflammatory mediators.[5] For instance, some derivatives have been observed to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[5] Further investigation is warranted to fully elucidate the anti-inflammatory mechanisms and potential of these isomers.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the existing medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton broth (or other suitable broth)

-

Test compound stock solution

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Dilutions: Prepare serial two-fold dilutions of the test compound in the broth directly in the microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Western Blot Analysis for PI3K/AKT Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status within a signaling pathway.

Materials:

-

Cultured cells treated with the test compound

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PI3K, anti-PI3K, anti-phospho-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with the test compound, wash with ice-cold PBS and lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Normalize the protein concentrations and add Laemmli buffer. Boil the samples to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research approach.

Conclusion and Future Directions

The isomers of 2-amino-4-chlorobenzoic acid and their derivatives represent a promising class of compounds with diverse biological activities. The available data strongly suggest their potential as scaffolds for the development of novel anticancer and antimicrobial agents. The anticancer activity of certain isomers appears to be mediated, at least in part, through the inhibition of key signaling pathways such as PI3K/AKT and EGFR.

While this guide provides a comprehensive overview of the current knowledge, further research is necessary to fully elucidate the therapeutic potential of these compounds. Specifically, more in-depth studies are needed to:

-

Elucidate Structure-Activity Relationships (SAR): A systematic investigation of a broader range of isomers and their derivatives will be crucial to understand how the substitution pattern on the benzoic acid ring influences biological activity.

-

Identify Specific Molecular Targets: While some signaling pathways have been implicated, the precise molecular targets for many of these compounds remain to be identified.

-

Conduct In Vivo Studies: The promising in vitro results need to be validated in preclinical animal models to assess the efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Explore Anti-inflammatory Potential: The preliminary indications of anti-inflammatory activity warrant further investigation to determine the underlying mechanisms and therapeutic potential in inflammatory diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation | MDPI [mdpi.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from 2-Amino-4-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 7-chloro-substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The protocols are based on established methods for quinazolinone synthesis, utilizing 2-amino-4-chlorobenzoic acid as a key starting material. Quinazolinones are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.

The primary synthetic strategy involves a two-step process: the formation of a 7-chloro-2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by its condensation with a primary amine or hydrazine (B178648) to yield the desired quinazolinone core. This versatile method allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone ring, facilitating the creation of chemical libraries for structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis of 7-chloro-2,3-disubstituted quinazolin-4(3H)-ones from 2-amino-4-chlorobenzoic acid typically follows a two-step sequence as depicted below.

Caption: General two-step synthesis of 7-chloro-quinazolinones.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one

This protocol describes the synthesis of the benzoxazinone intermediate from 2-amino-4-chlorobenzoic acid and benzoyl chloride.[1]

Materials:

-

2-Amino-4-chlorobenzoic acid

-

Benzoyl chloride

-

Pyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-